molecular formula C6H10S B14633698 1,3-Butadiene, 1-(ethylthio)-

1,3-Butadiene, 1-(ethylthio)-

Cat. No.: B14633698
M. Wt: 114.21 g/mol
InChI Key: HUJACFFDWQVEPL-AATRIKPKSA-N
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Description

This substitution introduces steric bulk and electronic modifications compared to unsubstituted 1,3-butadiene. These substitutions significantly alter chemical reactivity, physical properties, and applications in polymer science and industrial chemistry .

Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(1E)-1-ethylsulfanylbuta-1,3-diene

InChI

InChI=1S/C6H10S/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+

InChI Key

HUJACFFDWQVEPL-AATRIKPKSA-N

Isomeric SMILES

CCS/C=C/C=C

Canonical SMILES

CCSC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene, 1-(ethylthio)- can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with ethylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 1,3-butadiene, 1-(ethylthio)- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of homogeneous catalysts, such as palladium-based catalysts, is common in these industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce hydrocarbons .

Scientific Research Applications

1,3-Butadiene, 1-(ethylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research is ongoing to explore its potential biological activities and interactions.

    Medicine: Its derivatives are being investigated for potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Butadiene, 1-(ethylthio)- involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Substituted 1,3-Butadienes

Structural and Electronic Effects

  • Ethylthio (-S-C₂H₅) vs. Methoxy (-OCH₃): Electronic Effects: The ethylthio group is less electronegative than methoxy, leading to reduced electron-withdrawing effects. Sulfur’s polarizability may enhance resonance stabilization in conjugated systems compared to oxygen .
  • Ethylthio vs. Phenyl (-C₆H₅) or Phenethyl (-CH₂CH₂C₆H₅): Aromatic substituents (phenyl/phenethyl) introduce rigid, planar structures that increase steric hindrance and π-π interactions, whereas ethylthio’s aliphatic chain may improve solubility in non-polar matrices .
Table 1: Substituent Properties Comparison
Substituent Electronic Nature Steric Bulk (Van der Waals Volume, ų) Example Compound
Ethylthio (-S-C₂H₅) Weakly donating ~50 1-(Ethylthio)-1,3-butadiene
Methoxy (-OCH₃) Electron-withdrawing ~30 1-Methoxy-1,3-butadiene
Phenyl (-C₆H₅) Electron-withdrawing ~80 (E)-1-Phenyl-1,3-butadiene

Polymerization Behavior

Substituted butadienes are critical in synthesizing functionalized polymers. Key findings from analogous compounds:

  • Copolymerization Efficiency:
    • Phenyl (PBD) and phenethyl (PEBD) derivatives copolymerize with 1,3-butadiene up to 44.6% and 30.2% feed ratios, respectively, using CpTiCl₃/MAO catalysts. Methoxy-substituted derivatives (e.g., p-MEPBD) fail to copolymerize under similar conditions, likely due to electronic deactivation .
    • Inference for Ethylthio: The ethylthio group’s moderate electron-donating nature may enhance copolymerization efficiency compared to methoxy but require optimization of catalyst systems (e.g., Al/Ti ratios) .
  • Polymer Properties:
    • Phenyl/phenethyl substituents increase glass transition temperature (Tg) linearly with incorporation rate, balancing elasticity (from cis-1,4 sequences) and rigidity (from aromatic groups) .
    • Ethylthio’s sulfur atoms could introduce vulcanization sites or alter chemical resistance, though experimental data is needed.

Physical and Chemical Properties

  • Boiling Points and Phase Behavior:
    • Unsubstituted 1,3-butadiene is a gas (bp: -4.4°C) . Substitutions increase molecular weight and boiling points:
  • 1-Methoxy-1,3-butadiene: 91°C .
  • Prediction for Ethylthio: Higher than methoxy (est. 100–120°C) due to increased molecular weight and sulfur’s polarizability.

  • Hazard Profiles: 1,3-Butadiene is carcinogenic (Table 2.1 in ). Sulfur-containing derivatives may exhibit distinct toxicity profiles; for example, thioethers can generate reactive metabolites or participate in redox cycling .

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